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Compound of Interest

Compound Name: Pyridin-4-YL-methanethiol

Cat. No.: B154844

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged
structure,” a recurring motif in a multitude of FDA-approved drugs due to its unique
combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] When
functionalized with a methanethiol group at the 4-position, the resulting molecule, Pyridin-4-
YL-methanethiol (also known as 4-(mercaptomethyl)pyridine), emerges as a highly versatile
and strategic building block.[2] Its utility stems from the orthogonal reactivity of its two key
functional groups: the nucleophilic thiol, which serves as a potent handle for covalent
modification and linker attachment, and the basic pyridine nitrogen, which allows for modulation
of physicochemical properties such as solubility and can engage in crucial interactions with
biological targets.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and
applications of Pyridin-4-YL-methanethiol, tailored for researchers, scientists, and drug
development professionals. The insights herein are grounded in established chemical
principles and aim to facilitate the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Pyridin-4-YL-methanethiol is a colorless to slightly yellow liquid with a characteristic pungent
sulfurous odor.[2] Its core properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name pyridin-4-ylmethanethiol [3]

4-(Mercaptomethyl)pyridine, 4-
Synonyms (_ ) P y?py [2][4]
Pyridinemethanethiol

CAS Number 1822-53-3 [31[4]
Molecular Formula CeH7NS [3114]
Molecular Weight 125.19 g/mol [31[4]
Boiling Point 109-111 °C (at 8 Torr) [2]
Density (Predicted) 1.107 + 0.06 g/cm3 [2]
pKa (Predicted) 8.25+0.10 [2]
XLogP3 (Predicted) 1.0 [5]

Expert Insights on Solubility and Lipophilicity:

While specific experimental solubility data is sparse, the structure provides clear indicators. The
pyridine ring imparts polarity and water solubility, while the overall small size and hydrocarbon
character suggest solubility in polar organic solvents.[1] The predicted XLogP3 value of 1.0
suggests a balanced character, neither excessively lipophilic nor hydrophilic.[5]

For drug development professionals, this balanced lipophilicity is a key starting point. It
suggests that derivatives can be readily tuned to either enhance aqueous solubility (e.g., by
protonating the pyridine nitrogen to form a salt) or increase membrane permeability (e.g., by
alkylating the thiol to mask its polarity) to meet the specific demands of a drug target's
environment.

Synthesis and Purification

A reliable and common laboratory-scale synthesis of Pyridin-4-YL-methanethiol involves a
two-step, one-pot procedure starting from the commercially available 4-(Chloromethyl)pyridine
hydrochloride. This method leverages the classic formation of a thiol from an alkyl halide via an
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isothiouronium salt intermediate. The hydrochloride salt of the starting material is often
preferred for its enhanced stability and handling properties compared to the free base.[6]

Step 1: Isothiouronium Salt Formation

G-(Chloromethyl)pyridine HCD

EtOH, Reflux

Step 2: Basic Hydrolysis

Aqueous NaOH
1) Reflux

2) Acidic Workup (e.g., AcOH)
3) Extraction

Gyridin—4—YL—methanethioD

Vacuum Distillation

Esothiouronium Salt Intermediate

Purification

Purified Product

Click to download full resolution via product page
Figure 1: General workflow for the synthesis of Pyridin-4-YL-methanethiol.

Detailed Experimental Protocol

Materials:
e 4-(Chloromethyl)pyridine hydrochloride

e Thiourea
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Ethanol (absolute)

Sodium Hydroxide (NaOH)

Acetic Acid (glacial)

Diethyl ether or Dichloromethane (for extraction)

Magnesium Sulfate (anhydrous)

Procedure:

Isothiouronium Salt Formation: a. To a round-bottom flask equipped with a reflux condenser,
add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiourea (1.1 eq). b. Add absolute
ethanol as the solvent (approx. 5-10 mL per gram of starting material). c. Heat the mixture to
reflux with stirring. The reaction progress can be monitored by TLC until the starting material
is consumed (typically 2-4 hours). The intermediate isothiouronium salt may precipitate from
the solution upon cooling.

Hydrolysis to Thiol: a. To the reaction mixture (which can be used directly without isolating
the intermediate), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, approx. 3.0
eq). b. Heat the mixture to reflux for an additional 1-2 hours. This hydrolyzes the
isothiouronium salt to the corresponding thiol.

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully
neutralize the solution to a pH of approximately 7-8 by the dropwise addition of glacial acetic
acid. This step is crucial as the thiol is more stable near neutral pH. c. Transfer the mixture to
a separatory funnel and extract the product with an organic solvent like diethyl ether or
dichloromethane (3x volumes). d. Combine the organic layers, dry over anhydrous
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: a. The crude product is typically a pungent oil. Purify via vacuum distillation to
obtain the final product as a clear to pale yellow liquid.[2]

Spectroscopic Characterization
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Confirming the structure and purity of the synthesized product is paramount. Below are the
expected spectral data based on the known properties of the pyridine and methanethiol
moieties.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiol
proton, a singlet for the methylene protons, and two doublets for the aromatic protons of the
symmetrically substituted pyridine ring.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~85 Doublet 2H H-2, H-6 (Pyridine)
~7.2 Doublet 2H H-3, H-5 (Pyridine)
~3.7 Singlet 2H -CHz-
~1.8 Singlet (broad) 1H -SH

Note: The thiol proton (-SH) chemical shift can be variable and may broaden or exchange with
D20.

3C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing three signals for
the pyridine ring carbons and one for the methylene carbon.[7][8]

Chemical Shift (6, ppm) Assighment

~ 150 C-2, C-6 (Pyridine)
~ 148 C-4 (Pyridine)
~122 C-3, C-5 (Pyridine)
~ 28 -CHz-
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Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
~ 2550 Weak S-H Stretch
] Pyridine Ring C=C, C=N
~ 1600, ~1415 Strong, Medium
Stretches
~ 1465 Medium -CH:z- Scissoring

Causality Note: The S-H stretch is characteristically weak in intensity, a key diagnostic feature
for thiols.

Mass Spectrometry (MS)

Under electron ionization (El), the molecular ion peak (M%) is expected at m/z = 125. A
prominent fragment would be the loss of the thiol group (-SH), leading to the pyridylmethyl
cation at m/z = 92, which is stabilized by the aromatic ring.

m/z Assignment
125 [M]* (Molecular lon)
92 [M - SH]*

Chemical Reactivity

The synthetic utility of Pyridin-4-YL-methanethiol is derived from the distinct reactivity of its
thiol and pyridine functionalities. This allows for selective and sequential chemical
modifications.
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Figure 2: Principal reaction pathways for Pyridin-4-YL-methanethiol.

Reactions at the Thiol Group (Soft Nucleophile):

o S-Alkylation: The thiol is readily deprotonated by mild bases (e.g., K2COs, EtsN) to form a
thiolate, which is a potent nucleophile. This thiolate efficiently displaces halides and other
leaving groups from primary and secondary carbons in an Sn2 reaction to form stable
thioethers. This is the most common reaction used to incorporate the molecule into larger
structures.[9]

o S-Oxidation: Thiols are susceptible to oxidation. Mild oxidants (e.g., Iz, air, DMSO) will
convert two molecules of the thiol into the corresponding disulfide. This reversible disulfide
linkage is of great interest in drug delivery and chemical biology for creating systems that
can be cleaved under the reducing conditions found inside cells.[10][11]

Reactions at the Pyridine Nitrogen (Hard Nucleophile):

o N-Alkylation: The lone pair on the pyridine nitrogen can be alkylated by reactive alkyl
halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification
dramatically increases the water solubility of the molecule and introduces a positive
charge, which can be used to target specific protein residues or alter cell permeability.
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o Protonation: As a base, the pyridine nitrogen will be protonated in acidic media, forming a
pyridinium salt. This is fundamental to its handling and can be used to control its solubility

during aqueous workups.

Applications in Medicinal Chemistry and Drug
Development

The pyridine-thiol combination is a powerful asset in drug design. The pyridine core often
serves as a hinge-binding motif, particularly in kinase inhibitors, where the nitrogen can form a
critical hydrogen bond with the backbone amide of the kinase hinge region. The methanethiol
group provides a vector for elaboration, allowing chemists to build out a substituent that can
occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a central heterocyclic core that binds to the ATP-binding site.
Pyridine derivatives are frequently explored for this purpose.[12] Pyridin-4-YL-methanethiol
can be used as a starting fragment where the pyridine binds the hinge, and the thiol is alkylated
to introduce a variety of side chains that probe the surrounding pocket for additional
interactions.

Inhibitor Fragment

Pyridine Ring S-CH2-R

van der Waals

]

j

i
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Figure 3: Conceptual diagram of a Pyridin-4-YL-methanethiol-derived fragment binding to a
kinase active site.

Furthermore, there is evidence suggesting this molecule may have intrinsic biological activity,
potentially as a caspase inhibitor or as an interactor with the NOD2 protein, opening avenues
for its use in inflammatory diseases and apoptosis research.

Safety and Handling

Pyridin-4-YL-methanethiol is a hazardous chemical and must be handled with appropriate
precautions in a well-ventilated fume hood.[3]

e GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),
H335 (May cause respiratory irritation).[3]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous
chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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